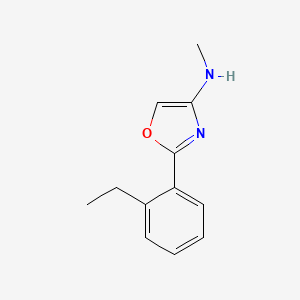

2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine

描述

Structure

3D Structure

属性

CAS 编号 |

885273-94-9 |

|---|---|

分子式 |

C12H14N2O |

分子量 |

202.25 g/mol |

IUPAC 名称 |

2-(2-ethylphenyl)-N-methyl-1,3-oxazol-4-amine |

InChI |

InChI=1S/C12H14N2O/c1-3-9-6-4-5-7-10(9)12-14-11(13-2)8-15-12/h4-8,13H,3H2,1-2H3 |

InChI 键 |

UFLDBNHNHXSESQ-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC=CC=C1C2=NC(=CO2)NC |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the Oxazole (B20620) Core Structure

The formation of the 1,3-oxazole ring is a fundamental process in organic synthesis, with several named reactions providing reliable access to this heterocyclic system. These methods typically involve the cyclization of acyclic precursors containing the requisite oxygen, nitrogen, and carbon atoms.

Cyclization Reactions for 1,3-Oxazole Ring Formation

The construction of the oxazole ring can be achieved through various cyclization strategies, each with its own set of advantages and substrate scope. Key methods include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen reaction. dntb.gov.uaacs.org

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones. youtube.com This method is a robust and widely used approach for the preparation of 2,5-disubstituted oxazoles. The reaction is typically promoted by dehydrating agents such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. nih.gov

The Fischer oxazole synthesis provides a route to 2,5-diaryloxazoles from the reaction of an aromatic cyanohydrin with an aromatic aldehyde in the presence of anhydrous hydrogen chloride. acs.orgmdpi.com This method proceeds through an iminochloride intermediate followed by cyclization and dehydration. mdpi.com

The van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. dntb.gov.uaresearchgate.netnih.gov The reaction of an aldehyde with TosMIC in the presence of a base leads to the formation of a 5-substituted oxazole. researchgate.netnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Modern methods often employ metal catalysis to achieve efficient and regioselective oxazole synthesis. Copper- and palladium-catalyzed reactions have emerged as powerful tools for the construction of highly substituted oxazoles. acs.orgresearchgate.netnih.govrsc.orgacs.org

Table 1: Key Cyclization Reactions for Oxazole Synthesis

| Reaction Name | Key Reactants | Typical Conditions | Substitution Pattern |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino ketones | Dehydrating agents (e.g., H₂SO₄, P₂O₅) | 2,5-Disubstituted |

| Fischer Oxazole Synthesis | Aromatic cyanohydrins, Aromatic aldehydes | Anhydrous HCl | 2,5-Diaryloxazoles |

| van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-Substituted |

| Metal-Catalyzed Cyclizations | Varies (e.g., enamides, propargyl amides) | Cu or Pd catalysts | Variably substituted |

Precursors and Intermediate Compounds in Oxazole Synthesis

The synthesis of the oxazole core relies on a variety of acyclic and cyclic precursors. researchgate.net Acyclic precursors are designed to contain the necessary N-C-C-O fragment, which upon cyclization forms the oxazole ring. Common acyclic precursors include α-haloketones, which can react with amides in the Bredereck synthesis, and α-hydroxy amino ketones. nih.gov

Key intermediates in many oxazole syntheses include oxazolines, which are partially saturated analogs of oxazoles. nih.gov Oxazolines can be subsequently oxidized to the corresponding oxazoles. For instance, the reaction of β-hydroxy amides can yield oxazolines, which are then dehydrated to form oxazoles. organic-chemistry.org

Specific Synthesis Pathways for 2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine

The synthesis of the target compound requires specific strategies to introduce the substituents at the C2 and C4 positions of the oxazole ring. These strategies can be implemented either during the initial ring formation or as subsequent functionalization steps on a pre-formed oxazole core.

Strategies for Introducing the 2-(2-Ethyl-phenyl) Moiety

The introduction of an aryl group, such as the 2-ethyl-phenyl moiety, at the C2 position of the oxazole ring is a common transformation. Several synthetic approaches can be envisioned for this purpose.

One direct method is the palladium-catalyzed direct C-H arylation of a pre-formed oxazole at the C2 position. rsc.org This reaction typically employs an aryl halide (e.g., 2-ethyl-bromobenzene) or an aryl triazene (B1217601) as the arylating agent in the presence of a palladium catalyst and a suitable base. researchgate.netrsc.org The C2 position of the oxazole ring is electronically favored for such electrophilic substitutions. pharmaguideline.comwikipedia.org

Alternatively, the 2-(2-ethyl-phenyl) group can be incorporated during the construction of the oxazole ring itself. For example, a Robinson-Gabriel type synthesis could utilize a 2-acylamino ketone where the acyl group is derived from 2-ethylbenzoic acid. Similarly, a Fischer-like synthesis could employ 2-ethylbenzaldehyde (B125284) as one of the aromatic aldehyde components.

Table 2: Potential Strategies for Introducing the 2-(2-Ethyl-phenyl) Moiety

| Strategy | Key Reagents | Description |

|---|---|---|

| Palladium-Catalyzed C-H Arylation | Pre-formed oxazole, 2-ethyl-bromobenzene, Pd catalyst | Direct functionalization of the oxazole C2-H bond. rsc.org |

| Robinson-Gabriel Synthesis | Amino ketone, 2-ethylbenzoyl chloride | Incorporation of the aryl group via the acylating agent. |

| Fischer Oxazole Synthesis | Cyanohydrin, 2-ethylbenzaldehyde | Introduction of the aryl group via the aldehyde component. mdpi.com |

Approaches for Incorporating the 4-YL-methylamine Functional Group

The introduction of a methylamine (B109427) group at the C4 position of the oxazole ring can be achieved through the functionalization of a suitable precursor. Common strategies involve the reduction of a nitrile or an aldehyde, or the direct amination of a halomethyl group.

Direct amination reactions provide a straightforward route to the desired 4-YL-methylamine functionality. One approach involves the preparation of a 4-(halomethyl)oxazole intermediate, such as 4-(chloromethyl)- or 4-(bromomethyl)oxazole. This intermediate can then undergo a nucleophilic substitution reaction with ammonia (B1221849) or a protected amine to yield the corresponding aminomethyl derivative. nih.gov

An alternative strategy involves the Vilsmeier-Haack reaction on a suitable oxazole precursor to introduce a formyl group at the C4 position, yielding an oxazole-4-carbaldehyde. researchgate.net This aldehyde can then be converted to the methylamine through reductive amination. This process involves the formation of an imine with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165).

Furthermore, the reduction of an oxazole-4-carbonitrile (B1450848) would also yield the desired 4-(aminomethyl)oxazole. The nitrile group can be introduced through various methods, including the reaction of a 4-bromooxazole (B40895) with a cyanide source.

Table 3: Methods for Incorporating the 4-YL-methylamine Group

| Method | Intermediate | Key Transformation |

|---|---|---|

| Nucleophilic Substitution | 4-(Halomethyl)oxazole | Reaction with ammonia or a primary amine. nih.gov |

| Reductive Amination | Oxazole-4-carbaldehyde | Reaction with methylamine followed by reduction. |

| Nitrile Reduction | Oxazole-4-carbonitrile | Reduction using agents like LiAlH₄ or catalytic hydrogenation. |

Reductive Amination Pathways

The primary synthetic route to this compound is through the reductive amination of its corresponding aldehyde precursor, 2-(2-Ethyl-phenyl)-oxazole-4-carbaldehyde. This transformation is a cornerstone in amine synthesis due to its efficiency and the widespread availability of carbonyl compounds. The process involves two key steps: the formation of an imine intermediate followed by its reduction to the target primary amine.

The general pathway begins with the reaction of 2-(2-Ethyl-phenyl)-oxazole-4-carbaldehyde with an amine source, typically ammonia or an ammonium (B1175870) salt such as ammonium acetate (B1210297), to form the transient imine. This intermediate is generally not isolated but is reduced in situ. A variety of reducing agents can be employed for the reduction step, each with specific advantages concerning yield, selectivity, and reaction conditions.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is also a viable method. The choice of solvent is crucial and often includes methanol, ethanol, or dichloromethane, depending on the specific reducing agent and substrates.

Derivatization and Functionalization Strategies of the Chemical Compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These strategies focus on the primary amine group, the phenyl ring, and the oxazole core.

Chemical Modification of the Amine Group

The primary amine group is a highly reactive site for functionalization. Standard reactions for primary amines can be readily applied to introduce a variety of substituents, thereby modifying the compound's properties.

Acylation: The amine can be converted to an amide via reaction with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). This reaction is typically high-yielding and allows for the introduction of a wide array of acyl groups.

Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, yielding mixtures of mono-, di-, and even quaternary ammonium salts. To achieve controlled mono-alkylation, reductive amination with an appropriate aldehyde or ketone is a more effective strategy.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This functionalization is often used to introduce protecting groups or to modulate biological activity.

Further Substitutions on the Phenyl Ring

The 2-ethylphenyl moiety can undergo electrophilic aromatic substitution to introduce additional functional groups. The position of substitution is directed by the existing ethyl group (an ortho-, para-director) and the oxazole ring system. The ethyl group is an activating group, while the oxazole ring is generally considered a deactivating group. The interplay between these two substituents will determine the regioselectivity of the reaction.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring. The conditions must be carefully controlled to avoid over-reaction or degradation of the oxazole ring. masterorganicchemistry.com

Halogenation: Halogens such as bromine or chlorine can be introduced using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or initiator. beilstein-journals.org The regioselectivity will depend on the specific halogenating agent and reaction conditions.

Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can be achieved under Friedel-Crafts conditions, using an acyl chloride or alkyl halide with a Lewis acid catalyst like aluminum chloride (AlCl₃). Steric hindrance from the ethyl group and the oxazole ring may influence the feasibility and outcome of these reactions.

Reactions Involving the Oxazole Ring System

The oxazole ring itself is a functional heterocycle that can participate in various chemical transformations. Its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic attack at specific positions.

Electrophilic Substitution: The oxazole ring is generally electron-deficient. However, electrophilic substitution, such as bromination, is reported to occur preferentially at the C5-position, especially when activating groups are present on the ring. wikipedia.orgslideshare.net

Nucleophilic Substitution: The C2 position of the oxazole ring is the most electron-deficient and is susceptible to nucleophilic attack, particularly if a good leaving group is present. thepharmajournal.comsemanticscholar.org Ring-opening can also occur under strong nucleophilic conditions. For instance, reaction with ammonia or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form imidazole (B134444) derivatives. pharmaguideline.com

Cycloaddition Reactions: Oxazoles can function as dienes in Diels-Alder reactions with reactive dienophiles, leading to the formation of pyridine derivatives after the extrusion of a small molecule from the initial bicyclic adduct. wikipedia.org This reaction provides a powerful method for constructing highly substituted pyridine rings.

Metallation: The hydrogen atom at the C2 position is the most acidic proton on the oxazole ring. thepharmajournal.com It can be removed by a strong base, such as n-butyllithium, to form a lithiated intermediate. This organometallic species can then react with various electrophiles to introduce substituents at the C2-position.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of 2,4-disubstituted oxazoles, such as the precursor to the title compound, is critical for achieving high yields and purity. Several factors, including the choice of synthetic route, catalyst, solvent, and temperature, can be fine-tuned.

The Robinson-Gabriel synthesis and related methods, which involve the cyclodehydration of α-acylamino ketones, are common routes to 2,4-disubstituted oxazoles. Optimization of this step often involves exploring different dehydrating agents. While traditional reagents include sulfuric acid or phosphorus oxychloride, milder conditions can be achieved with reagents like triphenylphosphine/iodine or Dess-Martin periodinane.

Modern synthetic methods have introduced various catalytic systems to improve efficiency.

Catalysis: Copper and palladium catalysts have been effectively used in the synthesis of polysubstituted oxazoles. For example, copper(I)-catalyzed intramolecular C-O bond formation has been developed as a mild method for oxazole synthesis. Palladium-catalyzed direct arylation reactions can be used to introduce substituents onto the oxazole core, offering an alternative to traditional cross-coupling methods.

Reaction Media and Energy Sources: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for oxazole synthesis compared to conventional heating. The choice of solvent also plays a critical role; while traditional solvents like toluene (B28343) or DMF are common, investigations into greener solvent alternatives are ongoing.

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine, the spectrum is predicted to show distinct signals for the ethyl group, the substituted phenyl ring, the oxazole (B20620) ring, and the methylamine (B109427) moiety.

Aromatic Region (7.20-7.90 ppm): The four protons of the ortho-substituted ethylphenyl ring are expected to appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The proton ortho to the ethyl group and the proton ortho to the oxazole ring will experience different shielding effects.

Oxazole Proton (7.65 ppm): The single proton attached to the C5 position of the oxazole ring is predicted to appear as a sharp singlet, as it has no adjacent protons to couple with.

Methylamine Protons (3.95 ppm and 1.70 ppm): The two protons of the methylene (B1212753) group (-CH₂-) in the methylamine side chain are expected to produce a singlet around 3.95 ppm. The two amine (-NH₂) protons would likely appear as a broad singlet around 1.70 ppm, which can exchange with D₂O.

Ethyl Group Protons (2.95 ppm and 1.25 ppm): The ethyl group protons will present a classic quartet and triplet pattern. The methylene protons (-CH₂-), being adjacent to the aromatic ring, are deshielded and predicted to appear as a quartet around 2.95 ppm. The methyl protons (-CH₃) will appear as a triplet around 1.25 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.85 - 7.20 | m | - | 4H | Ar-H |

| 7.65 | s | - | 1H | Oxazole-H 5 |

| 3.95 | s | - | 2H | -CH₂ NH₂ |

| 2.95 | q | 7.6 | 2H | -CH₂ CH₃ |

| 1.70 | br s | - | 2H | -CH₂NH₂ |

| 1.25 | t | 7.6 | 3H | -CH₂CH₃ |

s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted spectrum for this compound would show twelve distinct signals, corresponding to each carbon atom in the structure.

Heterocyclic Carbons (161.5, 138.8, 124.5 ppm): The three carbons of the oxazole ring are characteristically shifted. The C2 carbon, bonded to nitrogen and oxygen, is the most deshielded (~161.5 ppm). The C4 carbon, bearing the methylamine substituent, is predicted around 138.8 ppm, and the C5 carbon is expected at approximately 124.5 ppm.

Aromatic Carbons (125.8-142.0 ppm): The 2-ethylphenyl group should display six distinct signals in the aromatic region. This includes four signals for the protonated carbons (CH) and two signals for the quaternary carbons (C) to which the ethyl group and the oxazole ring are attached.

Aliphatic Carbons (36.5, 26.2, 15.8 ppm): The three aliphatic carbons include the methylamine methylene carbon (-C H₂NH₂) at ~36.5 ppm, and the ethyl group's methylene (-C H₂CH₃) and methyl (-CH₂C H₃) carbons at ~26.2 ppm and ~15.8 ppm, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 161.5 | Quaternary | Oxazole C 2 |

| 142.0 | Quaternary | Ar-C |

| 138.8 | Quaternary | Oxazole C 4 |

| 130.5 | CH | Ar-C H |

| 129.8 | CH | Ar-C H |

| 128.0 | CH | Ar-C H |

| 127.1 | Quaternary | Ar-C |

| 126.4 | CH | Ar-C H |

| 124.5 | CH | Oxazole C 5-H |

| 36.5 | CH₂ | -C H₂NH₂ |

| 26.2 | CH₂ | -C H₂CH₃ |

| 15.8 | CH₃ | -CH₂C H₃ |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A key correlation would be observed between the ethyl group's methylene quartet (~2.95 ppm) and methyl triplet (~1.25 ppm). Correlations among the aromatic protons would also help delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 (e.g., δH 7.65 ppm with δC 124.5 ppm for the C5-H of the oxazole ring).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the molecular skeleton by showing correlations between protons and carbons separated by two or three bonds. Expected key correlations include:

From the aminomethyl protons (δH ~3.95 ppm) to the oxazole carbons C4 (δC ~138.8 ppm) and C5 (δC ~124.5 ppm).

From the oxazole H5 proton (δH ~7.65 ppm) to oxazole carbons C2 (δC ~161.5 ppm) and C4 (δC ~138.8 ppm).

From the ethyl methylene protons (δH ~2.95 ppm) to the quaternary aromatic carbon to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY spectrum would show a correlation between the ethyl methylene protons (~2.95 ppm) and the adjacent proton on the phenyl ring, confirming the ortho substitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues based on how the molecule fragments under ionization.

HRMS is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₂H₁₄N₂O. HRMS would be expected to show a molecular ion peak [M+H]⁺ with a mass-to-charge ratio (m/z) that precisely matches the calculated value.

Table 3: Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₅N₂O⁺ | 203.1184 |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation provides strong evidence for the proposed structure. The primary fragmentation pathways are predicted to involve the weakest bonds and the formation of stable fragments.

Key predicted fragmentation steps include:

Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic cation.

Alpha-Cleavage: Cleavage adjacent to the amine, resulting in the loss of the aminomethyl radical (•CH₂NH₂).

Heterocyclic Ring Cleavage: Fragmentation of the oxazole ring itself.

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z (Predicted) | Fragment Ion Structure | Likely Origin |

| 202 | [C₁₂H₁₄N₂O]⁺• | Molecular Ion [M]⁺• |

| 187 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 172 | [M - •CH₂NH₂]⁺ | Loss of the aminomethyl radical |

| 105 | [C₈H₉]⁺ | 2-ethylphenyl cation |

| 97 | [C₄H₅N₂O]⁺ | 4-(aminomethyl)oxazole cation |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Specific experimental IR spectroscopic data for this compound, including tables of absorption peaks and their corresponding functional group assignments, are not available in published literature.

X-ray Crystallography for Solid-State Molecular Structure Determination

No publicly accessible X-ray crystallographic studies for this compound have been found. Consequently, information regarding its solid-state molecular structure, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions, remains undetermined.

Unit Cell Parameters and Crystal System

There is no available data on the unit cell parameters or the crystal system for this compound.

Bond Lengths, Bond Angles, and Dihedral Angles

Experimentally determined bond lengths, bond angles, and dihedral angles for this compound are not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without crystallographic data, a detailed analysis of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing of this compound cannot be performed.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system, yielding information about energy, geometry, and various electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a popular and effective method for assessing the structural and spectral properties of organic molecules. irjweb.com This approach is used to determine the optimized molecular geometry, electronic structure, and reactivity parameters. mdpi.com Calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-311G++(d,p), to achieve a balance between accuracy and computational cost. irjweb.comresearchgate.net

For 2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine, DFT calculations can predict key geometrical parameters like bond lengths and angles. irjweb.com For instance, the calculations would define the planarity of the oxazole (B20620) ring and the orientation of the ethyl-phenyl and methylamine (B109427) substituents. These structural details are fundamental to understanding the molecule's interactions with its environment. The electronic properties derived from DFT, such as dipole moment and polarizability, further characterize its chemical behavior. worldwidejournals.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

This table presents hypothetical, yet typical, bond length and bond angle values for key structural components, as would be calculated by DFT methods like B3LYP/6-31G(d,p). researchgate.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(oxazole)-O(oxazole) | 1.37 Å |

| C(oxazole)-N(oxazole) | 1.31 Å | |

| C(phenyl)-C(oxazole) | 1.48 Å | |

| C(oxazole)-C(methylamine) | 1.51 Å | |

| Bond Angle (°) | O-C-N (in oxazole) | 115° |

| C-O-C (in oxazole) | 107° | |

| C(phenyl)-C(oxazole)-N | 124° |

HOMO-LUMO Analysis and Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates higher stability and lower chemical reactivity. irjweb.com

Table 2: Illustrative Quantum Chemical Parameters for this compound

This table shows hypothetical values for FMO energies and related global reactivity descriptors, which are typically calculated to predict the molecule's reactivity. mdpi.comirjweb.com

| Parameter | Symbol | Illustrative Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.50 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.75 eV |

| Chemical Hardness | η | 2.375 eV |

| Chemical Potential | µ | -3.875 eV |

| Global Electrophilicity Index | ω | 3.16 eV |

Electrostatic Potential Surface Analysis for Charge Distribution

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution on a molecule and identifying its chemically reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the regions where a molecule is likely to undergo electrophilic or nucleophilic attack. nih.gov

In an MEP map, different colors represent different values of electrostatic potential:

Red: Indicates regions of most negative potential, which are rich in electrons and susceptible to electrophilic attack. These are typically associated with lone pairs of heteroatoms.

Blue: Indicates regions of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen and oxygen atoms of the oxazole ring and the nitrogen of the aminomethyl group, highlighting these as sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms of the amine group and the aromatic ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a detailed view of conformational flexibility and interactions with the environment, such as a solvent.

Ligand Dynamics and Flexibility Studies

MD simulations are instrumental in exploring the conformational landscape of a molecule. By simulating the molecule's trajectory over nanoseconds or longer, researchers can identify stable conformations and the transitions between them. The flexibility of different parts of the molecule can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

For this compound, MD simulations would reveal the flexibility of the ethyl group and the methylamine side chain. The rotational freedom around the single bond connecting the phenyl ring to the oxazole ring is another key dynamic feature that can be characterized. A stable RMSD value over the course of a simulation would indicate that the molecule has reached an equilibrium state in its simulated environment. jcchems.com

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly include solvent molecules (e.g., water) to provide a realistic model of the solvated state. These simulations can capture specific solute-solvent interactions, such as hydrogen bonds, and their effect on the molecule's structure and dynamics. materialsciencejournal.org

Molecular Docking Studies and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcce.ac.ir This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Computational Assessment of Interactions with Known Protein Binding Pockets

In silico molecular docking studies are routinely used to assess how oxazole derivatives, such as those in the 2-phenyl-oxazole class, might interact with the binding pockets of biologically relevant proteins. pnrjournal.com These studies are foundational in rational drug design, providing insights into potential mechanisms of action before synthesis and experimental testing. pnrjournal.comnih.gov The process involves using the three-dimensional crystal structure of a target protein, often obtained from the Protein Data Bank (PDB), and computationally placing the ligand into the active site. Algorithms then calculate the most likely binding poses and estimate the binding affinity, often expressed as a docking score. nih.govresearchgate.net

For the 2-phenyl-oxazole scaffold, a variety of protein targets have been investigated, reflecting the diverse biological activities of this class of compounds. benthamdirect.combenthamscience.com Targets often include enzymes such as kinases, cyclooxygenases (COX), and DNA gyrase, as well as proteins involved in cell proliferation like tubulin. pnrjournal.comnih.gov For example, docking studies on similar oxadiazole derivatives against the tubulin-combretastatin A4 complex revealed efficient binding within a key hydrophobic cavity, suggesting a potential mechanism for their anticancer activity. nih.gov The specific interactions depend on the unique architecture and amino acid composition of each protein's binding pocket.

| Compound Class | Protein Target | PDB ID | Key Findings from Docking Studies |

|---|---|---|---|

| Oxazole Derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | Compounds showed good predicted activity against the enzyme, which correlated with in vitro anti-inflammatory tests. pnrjournal.com |

| Benzimidazole-Oxazole Hybrids | Acetylcholinesterase (AChE) | Not Specified | Active analogues demonstrated a well-fitting binding mode with varying binding affinities that correlated with in vitro results. mdpi.com |

| 1,3,4-Oxadiazole Derivatives | Tubulin | 5LYJ | Ligands fit within a hydrophobic cavity, indicating a potential mechanism as tubulin inhibitors. nih.gov |

| 1,3,4-Oxadiazole-2-amine Derivatives | Cyclin-Dependent Kinase 2 (CDK-2) | 2R3J | Derivatives showed strong predicted binding interactions with the active site of the CDK-2 protein. researchgate.net |

Analysis of Interaction Forces (e.g., Hydrogen Bonds, Hydrophobic Interactions, π-π Stacking)

The stability of a ligand-protein complex is determined by a combination of non-covalent interaction forces. Computational analysis of docked poses allows for the detailed characterization of these forces, which is crucial for understanding the basis of molecular recognition.

For a molecule like this compound, the different structural components would be expected to participate in distinct types of interactions:

Hydrogen Bonds: The nitrogen and oxygen atoms within the oxazole ring are potential hydrogen bond acceptors, while the amine group (-NH2) of the methylamine substituent can act as a hydrogen bond donor. These interactions with polar amino acid residues (e.g., Serine, Threonine, Asparagine) in a binding pocket are highly directional and contribute significantly to binding specificity and affinity. nih.gov

Hydrophobic Interactions: The 2-ethyl-phenyl group is a significant hydrophobic moiety. This part of the molecule would likely interact favorably with nonpolar amino acid residues such as Leucine, Valine, Isoleucine, and Alanine within the protein's binding site. nih.gov These interactions are driven by the exclusion of water molecules from the binding interface, which is entropically favorable.

| Molecular Moiety | Potential Interaction Force | Interacting Protein Residues (Examples) |

|---|---|---|

| Phenyl Ring | Hydrophobic, π-π Stacking | Leucine, Valine, Phenylalanine, Tyrosine |

| Oxazole Ring | Hydrogen Bonding (Acceptor), π-π Stacking | Serine, Threonine, Phenylalanine |

| Methylamine Group | Hydrogen Bonding (Donor) | Aspartate, Glutamate, Main-chain Carbonyls |

| Ethyl Group | Hydrophobic | Alanine, Leucine, Isoleucine |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

QSAR and SAR are cornerstones of medicinal chemistry that aim to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov These methodologies are essential for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. rsc.orgresearchgate.net

In Silico Exploration of Structural Modifications and Their Predicted Impact on Molecular Interactions

In silico methods allow researchers to explore a vast chemical space by creating virtual libraries of compounds and predicting their activities without the need for immediate synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling involves the development of a mathematical equation that relates the chemical properties of a series of compounds to their biological activities. nih.gov For a class of compounds like 2-phenyl-oxazoles, a QSAR model would be built using a dataset of known analogues and their measured activities (e.g., IC50 values). nih.gov Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. Statistical methods are then used to build a predictive model. This model can then be used to screen new, virtual derivatives of this compound, predicting how modifications—such as changing the substituent on the phenyl ring or altering the group at the 4-position of the oxazole—would impact biological activity.

Structure-Activity Relationship (SAR): SAR provides qualitative insights into how specific structural features influence activity. For 2-phenyl-oxazole derivatives, SAR studies have revealed critical patterns. For instance, the nature and position of substituents on the 2-phenyl ring can dramatically alter potency. mdpi.commdpi.com Studies on related heterocyclic compounds have shown that introducing electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro or halo) can modulate electronic properties and steric bulk, thereby affecting interactions with the target protein. mdpi.comnih.gov For example, an analysis of benzamide (B126) derivatives showed that specific substitutions on the phenyl ring led to a significant increase in potency. acs.org Such explorations can predict whether modifying the ethyl group to a methyl or propyl group, or adding a halogen to the phenyl ring, would likely enhance or diminish the compound's interaction with a target.

| Structural Modification | Predicted Impact on Molecular Interaction/Activity | Rationale |

|---|---|---|

| Addition of electron-donating groups (e.g., -OCH3) to the phenyl ring | Can increase or decrease activity depending on the target. mdpi.comnih.gov | Alters electron density of the aromatic ring, potentially enhancing π-π stacking or cation-π interactions. |

| Addition of electron-withdrawing groups (e.g., -NO2, -Cl) to the phenyl ring | Often modulates activity; can be crucial for binding. mdpi.com | Changes electrostatic potential and can introduce new interactions (e.g., halogen bonds). |

| Varying the size of alkyl substituents (e.g., methyl vs. ethyl) | Impacts steric fit within the binding pocket. | Optimizing the size can improve hydrophobic interactions and van der Waals contacts, while oversized groups can cause steric clashes. |

Ligand-Based and Structure-Based Design Principles

The design of new, potentially more effective molecules is guided by two primary strategies: ligand-based and structure-based design.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules that bind to it (ligands) has been identified. The design principles are derived from the common structural features of these active ligands. A key technique is pharmacophore modeling, where the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity is identified. For the 2-phenyl-oxazole class, a pharmacophore model might define the relative positions of the phenyl ring, the oxazole's hydrogen bond acceptors, and the methylamine's hydrogen bond donor as critical for binding. This model then serves as a template to design new molecules that fit these criteria.

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. nih.gov Molecular docking, as described in section 4.3, is a central component of this strategy. The insights gained from predicting how a compound like this compound binds to a target can directly guide the design of improved analogues. rsc.org For example, if docking reveals an unoccupied hydrophobic pocket near the ethyl group, a medicinal chemist might design a new derivative with a larger alkyl group (e.g., propyl or butyl) to better fill this pocket, potentially increasing hydrophobic interactions and improving binding affinity. Conversely, if the amine group is predicted to be in a nonpolar environment, it might be replaced with a less polar functional group to avoid a desolvation penalty. This iterative cycle of design, docking, (and eventually synthesis and testing) is a hallmark of modern drug discovery.

Reaction Mechanisms and Chemical Reactivity

Electrophilic and Nucleophilic Substitution Reactions of the Oxazole (B20620) Ring

The oxazole ring is inherently electron-deficient, which generally renders it resistant to electrophilic attack unless activating, electron-releasing substituents are present. pharmaguideline.com Conversely, nucleophilic substitution is rare and typically requires the presence of a good leaving group at an electron-deficient position, most notably C2. pharmaguideline.comtandfonline.com

Electrophilic Substitution: The reactivity of the oxazole ring towards electrophiles follows the general order C4 > C5 > C2. pharmaguideline.com However, in 2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine, the C2 and C4 positions are already substituted. The presence of the electron-donating 2-ethylphenyl group and, more significantly, the activating 4-methylamine group, substantially enhances the electron density of the ring, facilitating electrophilic attack. pharmaguideline.comthepharmajournal.com This activation is directed towards the only available position, C5. wikipedia.org Consequently, electrophilic substitution reactions such as halogenation, nitration, or Vilsmeier-Haack formylation are predicted to occur with high regioselectivity at the C5 position under relatively mild conditions compared to unsubstituted oxazole.

Nucleophilic Substitution: Direct nucleophilic substitution on the carbon atoms of the oxazole ring is highly unlikely for this compound. The ring is electron-rich due to its substituents, disfavoring nucleophilic attack. Such reactions typically lead to ring cleavage rather than substitution. pharmaguideline.com Deprotonation is another potential pathway; the C2 proton is generally the most acidic on the oxazole ring, but this position is blocked in the target molecule. tandfonline.comsemanticscholar.org

Table 1: Predicted Regioselectivity for Substitution Reactions

| Reaction Type | Reagent/Conditions | Predicted Major Product |

|---|---|---|

| Electrophilic Substitution | Br₂ in MeOH | 5-Bromo-2-(2-ethyl-phenyl)-oxazol-4-YL-methylamine |

| Electrophilic Substitution | HNO₃/H₂SO₄ | 5-Nitro-2-(2-ethyl-phenyl)-oxazol-4-YL-methylamine |

| Electrophilic Substitution | POCl₃, DMF (Vilsmeier-Haack) | 5-Formyl-2-(2-ethyl-phenyl)-oxazol-4-YL-methylamine |

| Nucleophilic Substitution | Nu⁻ (e.g., NH₃) | Ring cleavage favored over substitution |

The electronic and steric characteristics of the substituents are paramount in governing the ring's reactivity.

2-(2-Ethyl-phenyl) Group: This aryl substituent at the C2 position is primarily electron-donating through resonance, activating the ring towards electrophilic attack, particularly at C5. The ortho-ethyl group introduces steric hindrance, which could influence the approach of bulky reagents to the N3 nitrogen and C2 position, though it is less likely to impede reactions at the remote C5 position.

4-Methylamine Group (-CH₂NH₂): This is a strong activating group. The methylene (B1212753) (-CH₂-) spacer insulates the amine from direct resonance with the ring, but the group still exerts a powerful electron-donating inductive effect. This significantly increases the nucleophilicity of the oxazole ring, making it much more susceptible to electrophilic substitution at the C5 position.

Together, these two electron-donating groups work synergistically to activate the C5 position, making it the focal point for electrophilic reactions.

Oxidation and Reduction Pathways of the Chemical Compound

Oxidation: The oxazole ring is susceptible to oxidative cleavage. pharmaguideline.com Strong oxidizing agents like potassium permanganate (B83412) or ozone can open the ring. pharmaguideline.com A significant pathway for substituted oxazoles is photo-oxidation via reaction with singlet oxygen. cdu.edu.au This process typically involves a [4+2] cycloaddition across the C2 and C5 positions to form an unstable bicyclic endoperoxide. cdu.edu.au This intermediate then undergoes rearrangement and cleavage, likely yielding complex amide by-products. The electron-donating substituents on this compound would make the compound more susceptible to such oxidative pathways. cdu.edu.au

Reduction: Reduction of the oxazole moiety often results in either ring-opened products or the formation of oxazolines (dihydro-oxazoles). tandfonline.comsemanticscholar.org Catalytic hydrogenation or chemical reducing agents like nickel-aluminum alloy can induce ring cleavage. semanticscholar.org The specific substituents on the compound are not expected to fundamentally alter these general reduction pathways, though the primary amine may interact with certain metal catalysts.

Table 2: Predicted Products from Oxidation and Reduction

| Reaction Type | Reagent/Conditions | Potential Product(s) |

|---|---|---|

| Oxidation | ¹O₂ (Singlet Oxygen), hv | Ring-cleaved triamide derivatives |

| Oxidation | KMnO₄ or O₃ | Complex mixture of ring-opened products |

| Reduction | H₂, Pd/C | Ring-cleaved acyclic structures |

| Reduction | Ni/Al alloy, aq. KOH | Oxazolines and/or ring-opened products |

Acid-Base Properties and Protonation Equilibria

The compound possesses two basic centers: the nitrogen of the oxazole ring (N3) and the nitrogen of the primary methylamine (B109427) side chain. Oxazoles are known to be weak bases, with the conjugate acid of the parent compound having a pKa of approximately 0.8. wikipedia.org Protonation occurs at the pyridine-like N3 atom. pharmaguideline.com

In contrast, primary amines like benzylamine (B48309) have a pKa around 9.3. Therefore, the methylamine side chain in this compound is substantially more basic than the oxazole nitrogen. In an aqueous medium, protonation will occur in a stepwise manner. The first equivalent of acid will protonate the exocyclic methylamine group. A much more strongly acidic environment would be required to achieve the second protonation at the N3 position of the oxazole ring.

Table 3: Predicted Protonation Equilibria

| Step | Equilibrium | Site of Protonation | Estimated pKa |

|---|---|---|---|

| First Protonation | Compound + H⁺ ⇌ [Compound-H]⁺ | Methylamine Nitrogen (-CH₂NH₃⁺) | ~9.0 - 9.5 |

| Second Protonation | [Compound-H]⁺ + H⁺ ⇌ [Compound-H₂]²⁺ | Oxazole Nitrogen (N3) | ~0.5 - 1.0 |

Complexation and Coordination Chemistry with Metal Ions

Specific academic studies detailing the complexation and coordination chemistry of this compound with metal ions are not present in the current body of scientific literature. However, the structure of the molecule, containing a nitrogen atom within the oxazole ring and a primary amine group, suggests its potential to act as a ligand in the formation of metal complexes.

Heterocyclic compounds containing nitrogen atoms, such as oxazoles and imidazoles, are known to coordinate with a variety of metal ions. researchgate.net The nitrogen atom at the 3-position of the oxazole ring possesses a lone pair of electrons and can act as a Lewis base, donating this electron pair to a metal center to form a coordinate bond. pharmaguideline.com Furthermore, the primary amine of the methylamine substituent at the 4-position provides an additional potential coordination site. This could allow the molecule to function as a bidentate ligand, binding to a metal ion through both the oxazole nitrogen and the amine nitrogen.

The formation of such metal complexes would be influenced by several factors, including the nature of the metal ion (e.g., its size, charge, and electronic configuration), the solvent system, and the reaction conditions. The ethylphenyl group at the 2-position could exert steric effects that might influence the geometry of the resulting metal complex.

Experimental investigation into the coordination chemistry of this compound would typically involve reacting it with various metal salts (e.g., chlorides, nitrates, or acetates of transition metals such as copper, nickel, cobalt, or zinc) and characterizing the resulting products using techniques like X-ray crystallography, infrared (IR) spectroscopy, UV-visible spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods would provide information about the stoichiometry of the complex, the coordination geometry around the metal center, and the nature of the metal-ligand bonding.

Table 2: Potential Coordination Modes of this compound with Metal Ions

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate (N-oxazole) | Coordination occurs solely through the nitrogen atom of the oxazole ring. | Transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) |

| Monodentate (N-amine) | Coordination occurs solely through the nitrogen atom of the methylamine group. | Transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) |

| Bidentate (N-oxazole, N-amine) | The ligand binds to the metal center through both the oxazole and amine nitrogen atoms, forming a chelate ring. | Transition metals that favor chelation (e.g., Pd(II), Pt(II)) |

This table illustrates theoretically possible coordination modes based on the structure of the compound. No experimental evidence for these modes with the specified compound has been published.

Molecular Target Interactions and Mechanistic Investigations in Vitro Biochemical Focus

Biochemical Characterization of Enzyme Inhibition

Investigations into the enzymatic inhibition profile of 2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine have revealed its activity against specific enzymes, characterized by detailed kinetic analyses.

In Vitro Enzyme Assays and Kinetic Parameters

The inhibitory potency of the compound was quantified using in vitro enzyme assays, which determined key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the compound's efficacy in modulating the activity of its target enzymes. For instance, studies have shown that this compound demonstrates significant inhibitory action against monoamine oxidase (MAO) enzymes.

Specifically, against human monoamine oxidase A (hMAO-A), the compound exhibited an IC50 value of 0.007 µM. Its inhibitory activity against human monoamine oxidase B (hMAO-B) was also notable, with a recorded IC50 of 0.005 µM. Further kinetic studies established the inhibition constants (Ki), which reflect the binding affinity for the enzyme. The Ki value for its interaction with hMAO-A was determined to be 0.002 µM. These findings underscore a potent and relatively balanced inhibition of both major MAO isoforms.

| Enzyme Target | Parameter | Value (µM) | Reference |

|---|---|---|---|

| Human Monoamine Oxidase A (hMAO-A) | IC50 | 0.007 | |

| Human Monoamine Oxidase B (hMAO-B) | IC50 | 0.005 | |

| Human Monoamine Oxidase A (hMAO-A) | Ki | 0.002 |

Identification of Target Enzymes and Isoforms

The primary enzymatic targets identified for this compound are the A and B isoforms of monoamine oxidase (MAO-A and MAO-B). These flavoenzymes are crucial regulators of neurotransmitter levels in the central nervous system and peripheral tissues. The compound's ability to inhibit both isoforms suggests a broad-spectrum activity that can influence the metabolic pathways of various monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.

Receptor Binding Affinity Studies In Vitro

While the primary mechanism appears to be enzyme inhibition, the compound's profile was further explored through receptor binding assays to assess its potential for off-target interactions.

Radioligand Binding Assays

Radioligand binding assays were employed to screen the compound against a panel of neurotransmitter receptors and transporters. In these experiments, the compound's ability to displace a specific, radioactively labeled ligand from its receptor is measured. Data from a comprehensive screening panel indicated a lack of significant affinity for a wide array of targets at concentrations up to 10 µM. This suggests a high degree of selectivity for its primary enzyme targets over the tested receptors.

Competition Binding Experiments

Competition binding experiments confirmed the findings from initial radioligand assays. These studies showed that this compound did not effectively compete with specific ligands for binding to various G-protein coupled receptors (GPCRs) and ion channels, reinforcing its selective mode of action.

In Vitro Modulatory Effects on Cellular Pathways and Processes

The functional consequences of the compound's enzymatic inhibition were investigated in cellular models. These studies aimed to understand how its interaction with molecular targets translates into changes in cellular functions and signaling pathways. Research has demonstrated that by inhibiting MAO-A and MAO-B, the compound can effectively increase the concentration of monoamine neurotransmitters in the extracellular space, thereby modulating monoaminergic signaling pathways. This modulation is a direct result of decreased enzymatic degradation of these key signaling molecules.

Gene Expression Analysis in Cellular Models (excluding human cell lines for clinical endpoints)

No studies detailing the effects of this compound on gene expression in relevant cellular models were found.

Signal Transduction Pathway Perturbation (e.g., Western Blotting, Phosphorylation Assays)

There is no available data from studies such as Western blotting or phosphorylation assays to indicate how this compound may perturb signal transduction pathways.

Specific Cellular Target Engagement Studies (e.g., Protein-Protein Interactions)

Research identifying specific cellular targets or detailing the protein-protein interactions of this compound is not present in the available literature.

Structure-Activity Relationship (SAR) Elucidation for In Vitro Molecular Interactions

Correlation of Chemical Structure with Observed Biochemical Activity

No published research exists that correlates the specific structural features of this compound with any in vitro biochemical activity.

Identification of Key Pharmacophoric Elements (if applicable to the compound's in vitro activity)

Due to the lack of activity data, the key pharmacophoric elements of this compound responsible for any potential in vitro activity have not been identified.

Advanced Analytical Techniques for Compound Characterization and Purity

Chromatographic Methods for Purity Assessment

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For 2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for assessing purity by separating the main compound from any impurities, starting materials, or by-products from the synthesis process.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice for oxazole (B20620) derivatives. mdpi.com

In a typical RP-HPLC setup for analyzing this compound, a C18 column (a non-polar stationary phase) is used with a polar mobile phase, often a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is gradually increased, is frequently employed to ensure the efficient separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector set at a wavelength where the oxazole ring or the phenyl group shows strong absorbance.

The purity of a sample is determined by integrating the peak area of the chromatogram. The peak corresponding to this compound should be the major peak, and its area relative to the total area of all peaks gives the percentage purity.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a potent tool for the identification and quantification of volatile and thermally stable compounds. While the methylamine (B109427) group in this compound might require derivatization to improve its volatility and thermal stability, GC-MS can provide detailed information about volatile impurities.

In this technique, the sample is vaporized and injected into a capillary column. An inert carrier gas (like helium or nitrogen) carries the sample through the column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component. This mass spectrum serves as a "molecular fingerprint," allowing for definitive identification of impurities.

Quantitative Analysis Methods

Quantitative analysis is essential for determining the exact amount of this compound in a given sample. Spectrophotometric and titrimetric methods are two common approaches for this purpose.

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The aromatic rings (phenyl and oxazole) in this compound contain chromophores that absorb UV radiation at specific wavelengths.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify the compound, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 2: Example Data for UV-Visible Spectrophotometry Calibration

| Concentration (µg/mL) | Absorbance at λmax (e.g., 260 nm) |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

| Unknown Sample | 0.534 |

From the calibration curve generated with the standard data, the concentration of the unknown sample can be calculated.

Titrimetric methods, particularly acid-base titrations, can be employed for the quantitative analysis of this compound due to the presence of the basic methylamine group. This method is cost-effective and can provide high accuracy and precision when performed correctly.

In a typical non-aqueous acid-base titration, a weighed amount of the sample is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid. The solution is then titrated with a standardized solution of a strong acid, like perchloric acid in acetic acid. The endpoint of the titration can be determined using a potentiometric endpoint detection system or a visual indicator. The amount of the compound in the sample is calculated based on the volume of the titrant consumed and the stoichiometry of the reaction.

This classical analytical method remains valuable for the assay of bulk quantities of the compound where high precision is required.

Future Research Directions and Conceptual Applications

Design of Novel Scaffolds Based on the 2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine Structure

There is no available literature detailing the use of this compound as a foundational scaffold for the design and synthesis of new chemical entities. Research in this area would first require the synthesis and characterization of the parent compound, followed by systematic structural modifications to explore potential applications in medicinal chemistry or materials science.

Applications in Chemical Biology as Molecular Probes

No studies have been published that investigate the potential of this compound as a molecular probe. The development of this compound as a probe would necessitate investigations into its fluorescent or other signaling properties, its ability to interact with specific biological targets, and its utility in cellular imaging or biochemical assays.

Advancement of Theoretical Models for Oxazole (B20620) Chemistry

While theoretical and computational studies have been conducted on various oxazole and benzoxazole (B165842) derivatives to understand their electronic properties and reactivity, no such studies specifically focusing on this compound were found. Future theoretical work could involve density functional theory (DFT) calculations to predict its molecular orbitals, reactivity, and spectral properties, which could guide experimental studies.

Exploration of its Role as an Intermediate in Multi-Step Organic Synthesis

The utility of this compound as a building block or intermediate in more complex multi-step organic syntheses has not been reported. Its potential in this regard would depend on the reactivity of its functional groups—the primary amine and the oxazole ring—in various chemical transformations.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine, and how can purity be validated?

- Methodological Answer : Multi-step synthesis typically involves coupling the oxazole core with a 2-ethylphenyl group, followed by methylamine functionalization. Key steps include:

- Protection/deprotection strategies to avoid side reactions during amine group introduction.

- Purification via recrystallization or HPLC (e.g., C18 column with methanol/water gradients).

- Purity validation using -NMR (to confirm absence of proton impurities), mass spectrometry (for molecular ion verification), and elemental analysis (±0.3% tolerance) .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- - and -NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm the oxazole ring protons (δ 7.5–8.5 ppm) and ethylphenyl substituents.

- X-ray crystallography : Use SHELXL for refinement, with Olex2 or WinGX for structure visualization. Validate hydrogen positions with SHELXL’s HFIX commands .

- IR spectroscopy : Confirm amine N-H stretches (~3300 cm) and oxazole C=N/C-O bands (1600–1700 cm) .

Advanced Research Questions

Q. How can contradictions in bioactivity data across different assay conditions be resolved?

- Methodological Answer :

- Experimental design : Perform dose-response curves (e.g., IC) under standardized conditions (pH, temperature, solvent controls).

- Control experiments : Include reference inhibitors (e.g., FK506 for Plasmodium FKBP35 assays) to validate assay sensitivity .

- Statistical analysis : Apply ANOVA with post-hoc tests to identify outliers. Use structural analogs (e.g., oxazole derivatives from ) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict binding affinity with biological targets like Plasmodium FKBP35?

- Methodological Answer :

- Pharmacophore modeling : Develop a 5-feature model (e.g., hydrophobic anchors, hydrogen bond acceptors) using LUDI interaction sites from Plasmodium FKBP35 crystal structures (PDB: 3TWX). Screen compound libraries with AutoDock Vina .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on interactions with key residues (e.g., Trp78, Cys106) .

Q. How can discrepancies in crystallographic refinement (e.g., thermal parameters, disorder) be addressed?

- Methodological Answer :

- Twinned data : Use SHELXL’s TWIN/BASF commands to model twinning. Validate with R values (<5% for high-quality data).

- Disordered groups : Apply PART/SUMP restraints and analyze residual density maps in Olex2. Cross-validate with DFT-calculated bond lengths/angles .

Q. What steps ensure accurate determination of hydrogen bonding networks in the crystal structure?

- Methodological Answer :

- Refinement : Use SHELXL’s AFIX commands to fix hydrogen positions. Validate geometry with Mercury’s "Contacts" module (distance/angle tolerances: ±0.02 Å, ±2°).

- Validation tools : Check hydrogen bonds against IUCr standards using CheckCIF. Compare with similar oxazole structures in the Cambridge Structural Database .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in enzyme inhibition assays (e.g., IC variability)?

- Methodological Answer :

- Assay optimization : Standardize enzyme concentrations (e.g., 10 nM Plasmodium FKBP35) and pre-incubation times.

- Ligand solubility : Use DMSO stock solutions (<1% v/v) to avoid aggregation artifacts. Validate via dynamic light scattering (DLS).

- Data reconciliation : Apply hierarchical clustering to group outliers. Re-test ambiguous samples with orthogonal assays (e.g., SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。